molecular formula C13H10O3 B3056969 Methyl 6-formylnaphthalene-2-carboxylate CAS No. 7567-87-5

Methyl 6-formylnaphthalene-2-carboxylate

Cat. No. B3056969
CAS RN: 7567-87-5
M. Wt: 214.22 g/mol
InChI Key: RHOUYXUGJXVYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-formylnaphthalene-2-carboxylate” is an organic compound that incorporates a carboxyl functional group . Its molecular formula is C13H10O3 and it has a molecular weight of 214.22 .


Molecular Structure Analysis

The molecular structure of “Methyl 6-formylnaphthalene-2-carboxylate” consists of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Physical And Chemical Properties Analysis

“Methyl 6-formylnaphthalene-2-carboxylate” has a molecular weight of 214.22 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “Methyl 6-formylnaphthalene-2-carboxylate” was not available in the search results. Therefore, the specific hazards associated with this compound are not known .

properties

IUPAC Name

methyl 6-formylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOUYXUGJXVYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467976
Record name methyl 6-formyl-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-formylnaphthalene-2-carboxylate

CAS RN

7567-87-5
Record name methyl 6-formyl-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5 mL (61.8 mmol) of pyridine and 70 mL of CH2Cl2 was cooled to 0° C. Then 3.0 g (30 mmol) of CrO3 was added in several portions. The mixture was stirred at 0° C. for 15 min before a solution of 0.69 g (3.19 mmol) of methyl 6-hydroxymethyl-2-naphthoate in 10 mL of CH2Cl2 was added. The mixture was stirred at room temperature for 2 hr and then filtered through Florisil (500 mL CH2Cl2 rinse). The filtrate and washings were concentrated and filtered through 50 g of silica gel with 50% EtOAc/hexane to give 0.66 g (96% yield) of the pure aldehyde as a white solid. The analytical sample was recrystallized from EtOAc/hexane: mp 132°-134° C.; IR (mull) 1740, 1700, 1350, 1310, 1270, 1220, 1180, 1140, 1110, 990, 920, 830, 780, 760 cm- 1 ; 1H NMR (CDCl3) δ4.00 (s, 3, CO2CH3), 8.0-8.7 (m, 6, ArH), 10.23 (s, 1, CHO); MS calcd for C13H10O3 214.0630, found 214.0627.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO3
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

Activated manganese dioxide (2.1 g) was added to a solution of methyl 6-hydroxymethyl-2-naphthalenecarboxylate (266 mg, 1.23 mmol) obtained in example 3 (1) in dichloromethane (30 ml). The resulting mixture was stirred at room temperature for 1.5 hours. At the end of this time the reaction mixture was chromatographed on a silica gel column using ethyl acetate-hexane (1:2) as the eluant to obtain methyl 6-formyl-2-naphthalenecarboxylate (237 mg, yield 90%) as a white solid which was recrystallized from ethyl acetate-hexane to give white fluffy crystals.
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-formylnaphthalene-2-carboxylate
Reactant of Route 2
Methyl 6-formylnaphthalene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-formylnaphthalene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-formylnaphthalene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-formylnaphthalene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-formylnaphthalene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.